

An In-depth Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-3-hydroxybenzoate is an organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its versatile structure makes it a valuable intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications such as antidepressants and kinase inhibitors. While the exact date of its initial discovery is not prominently documented, its utility as a chemical building block has been noted in scientific literature and patents, particularly in the context of synthesizing novel pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in the development of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-chloro-3-hydroxybenzoate** (CAS Number: 166272-81-7) is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₃	N/A
Molecular Weight	186.59 g/mol	[1]
Melting Point	100-101 °C	[2]
Boiling Point	288.3±20.0 °C (Predicted)	[2]
pKa	7.68±0.10 (Predicted)	[2]
Appearance	Light brown to brown solid	[2]
Storage Temperature	Room Temperature (Sealed in dry conditions)	[2]

Synthesis of Methyl 4-chloro-3-hydroxybenzoate

There are several documented methods for the synthesis of **Methyl 4-chloro-3-hydroxybenzoate**. The following protocols provide detailed experimental procedures for two common approaches.

Experimental Protocol 1: Esterification of 4-chloro-3-hydroxybenzoic acid with Thionyl Chloride

This method involves the esterification of 4-chloro-3-hydroxybenzoic acid using methanol in the presence of thionyl chloride.

Materials:

- 4-chloro-3-hydroxybenzoic acid (4.4 g, 25.50 mmol)
- Methanol (100 mL)
- Thionyl chloride (6 g)
- Hexane (50 mL)

Procedure:

- Dissolve 4-chloro-3-hydroxybenzoic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Slowly add thionyl chloride dropwise to the solution.
- Heat the reaction mixture to 70 °C and stir for 2 hours.[\[2\]](#)
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC).
- Upon completion, concentrate the reaction solution under reduced pressure to remove the solvent.
- Dilute the concentrated residue with hexane to precipitate the product.[\[2\]](#)
- Collect the precipitated solid by filtration.
- Dry the solid product in an oven under reduced pressure to yield **Methyl 4-chloro-3-hydroxybenzoate**.

Yield: 4 g (84%)[\[2\]](#)

Experimental Protocol 2: Acid-Catalyzed Esterification

This protocol utilizes sulfuric acid as a catalyst for the esterification reaction.

Materials:

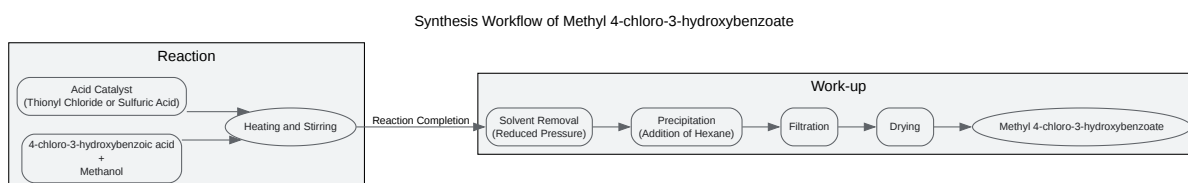
- 4-chloro-3-hydroxybenzoic acid (690 mg, 4.00 mmol)
- Methanol (8.0 mL)
- Sulfuric acid (10 μ L, 0.20 mmol)
- Aqueous sodium bicarbonate solution
- Ethyl acetate

Procedure:

- To a stirred solution of 4-chloro-3-hydroxybenzoic acid in methanol, add sulfuric acid.
- Heat the mixture at 75 °C for 14 hours.[3]
- Concentrate the mixture and cool the residue to 0 °C.
- Neutralize the residue with aqueous sodium bicarbonate solution.
- Extract the mixture twice with ethyl acetate.[3]
- Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain the product.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **Methyl 4-chloro-3-hydroxybenzoate** via the esterification of 4-chloro-3-hydroxybenzoic acid.



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General synthesis workflow for **Methyl 4-chloro-3-hydroxybenzoate**.

Analytical Data

The characterization of **Methyl 4-chloro-3-hydroxybenzoate** is typically performed using various spectroscopic methods.

- ^1H NMR (300 MHz, DMSO- d_6): δ 10.69 (s, 1H, OH), 7.55 (d, $J=2.10$ Hz, 1H, ArH), 7.49 (d, $J=8.40$ Hz, 1H, ArH), 7.36-7.40 (m, 1H, ArH), 3.83-3.85 (d, $J=8.40$ Hz, 3H, OCH $_3$).[2]
- Mass Spectrometry (LC/MS, ESI): m/z : $[\text{M}+\text{H}]^+$ 187.0.[2] The fragmentation patterns from GC-MS analysis have also been reported to match spectra in the NIST database.[4]

Applications in Drug Development

Methyl 4-chloro-3-hydroxybenzoate serves as a key intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the preparation of selective inhibitors of Tie-2 kinase, a receptor tyrosine kinase involved in angiogenesis.

Role in the Synthesis of Tie-2 Kinase Inhibitors

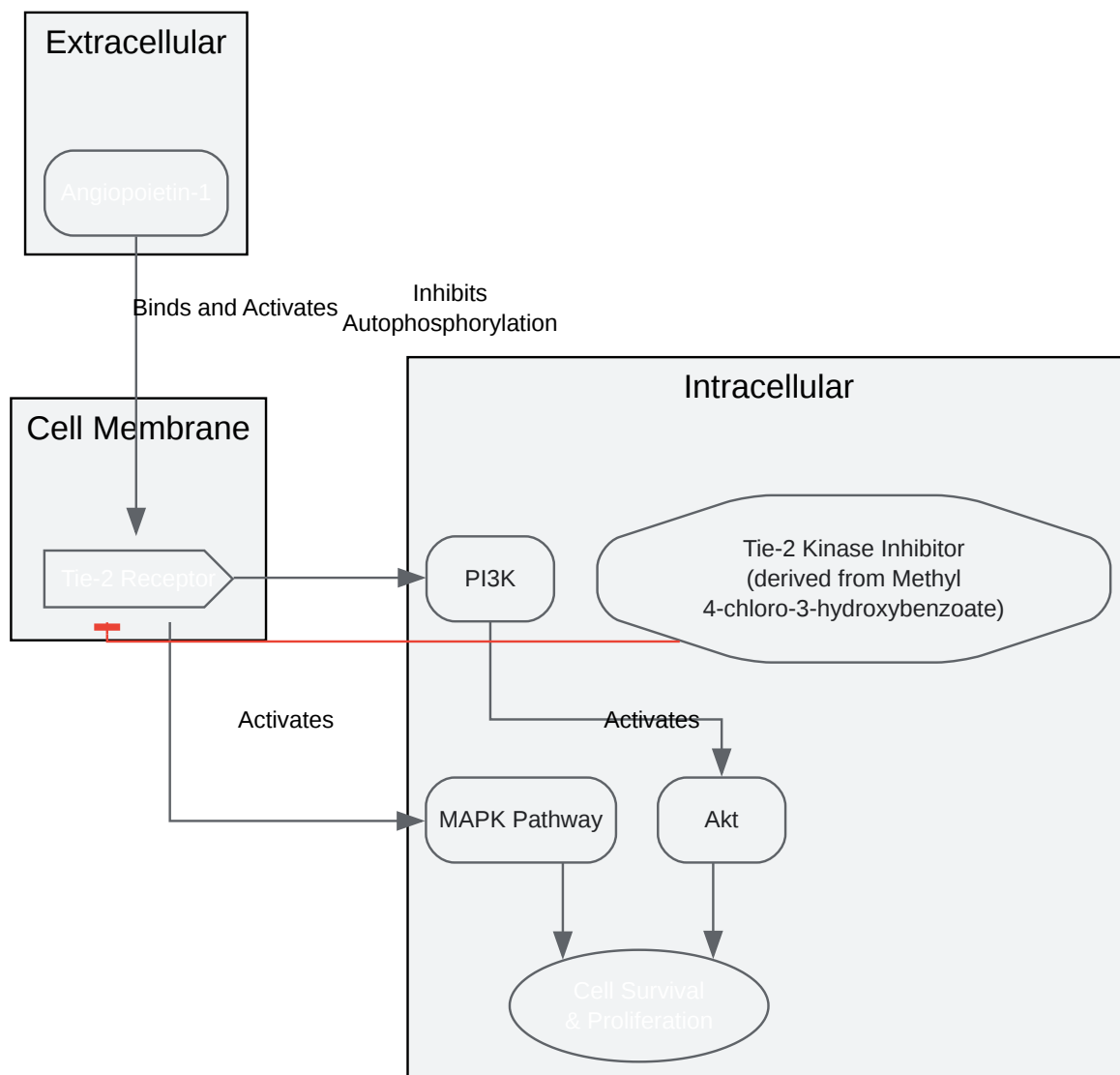
The precursor to **Methyl 4-chloro-3-hydroxybenzoate**, 4-Chloro-3-hydroxybenzoic Acid, is utilized in the synthesis of highly selective Tie-2 kinase inhibitors, which are investigated for their potential in cancer therapy. The structural features of **Methyl 4-chloro-3-hydroxybenzoate** make it amenable to further chemical modifications to build the complex molecular architectures required for potent and selective kinase inhibition.

Tie-2 Kinase Signaling Pathway

The Tie-2 signaling pathway plays a crucial role in the regulation of endothelial cell survival, proliferation, and migration, which are key processes in angiogenesis (the formation of new blood vessels). Aberrant angiogenesis is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Inhibiting Tie-2 kinase is therefore a promising strategy for anti-cancer therapy.

The pathway is activated by the binding of angiopoietin ligands (Ang1 and Ang2) to the Tie-2 receptor. This leads to the autophosphorylation of the intracellular kinase domain of Tie-2, which in turn triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These pathways promote cell survival and proliferation.

Simplified Tie-2 Kinase Signaling Pathway



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Simplified Tie-2 kinase signaling pathway and the point of inhibition.

Conclusion

Methyl 4-chloro-3-hydroxybenzoate is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds. Its straightforward synthesis and well-defined chemical properties make it a readily accessible

building block for drug discovery and development, particularly in the pursuit of novel kinase inhibitors for cancer therapy. This guide has provided a detailed overview of its synthesis, properties, and a key application, offering a valuable resource for researchers in the field.

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